Cas no 1385295-99-7 (3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide)

3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-(3-CHLORO-2-CYANOPHENOXY)-N-(CYANOMETHYL)-N-METHYLBENZAMIDE
- AKOS016925486
- Z1220240061
- EN300-26679892
- 1385295-99-7
- 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide
-
- インチ: 1S/C17H12ClN3O2/c1-21(9-8-19)17(22)12-4-2-5-13(10-12)23-16-7-3-6-15(18)14(16)11-20/h2-7,10H,9H2,1H3
- InChIKey: QNPRBAXAMRWWBO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C#N)OC1=CC=CC(C(N(C)CC#N)=O)=C1
計算された属性
- せいみつぶんしりょう: 325.0618043g/mol
- どういたいしつりょう: 325.0618043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26679892-0.05g |
3-(3-chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide |
1385295-99-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide 関連文献
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamideに関する追加情報
Introduction to 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide (CAS No. 1385295-99-7)
3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide, identified by its CAS number 1385295-99-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development in the quest for novel therapeutic agents.
The molecular structure of 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide is characterized by its aromatic backbone, which is functionalized with several key substituents. The presence of a chloro group at the 3-position of the phenoxy ring and a cyano group at the 2-position introduces electronic and steric effects that can influence the compound's reactivity and binding properties. Additionally, the N-(cyanomethyl)-N-methylbenzamide moiety contributes to the molecule's overall complexity and potential for interaction with biological targets.
In recent years, there has been a growing interest in developing small molecules that can modulate biological pathways associated with various diseases. The structural features of 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide make it a promising candidate for further investigation in this context. Specifically, the combination of electron-withdrawing and electron-donating groups within the molecule can be leveraged to design compounds with enhanced selectivity and potency.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to explore different pharmacophoric motifs. For instance, the cyano group can be further functionalized to introduce additional biological activity, while the benzamide core provides a stable framework for structural optimization.
The synthesis of 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide involves several key steps that highlight the ingenuity of modern synthetic chemistry. The introduction of the phenoxy group at the 3-position requires careful control over reaction conditions to ensure high yield and purity. Subsequent functionalization with the cyano and methyl groups further demonstrates the synthetic versatility of this compound class.
In terms of biological activity, preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to therapeutic applications. For example, modifications to the benzamide moiety have been shown to influence receptor binding affinity, while changes to the phenoxy ring can alter metabolic stability. These findings underscore the importance of structure-activity relationships (SAR) in optimizing drug candidates.
The use of computational methods has also played a crucial role in understanding the potential biological behavior of 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide. Molecular modeling techniques allow researchers to predict how this compound might interact with target proteins, providing valuable insights into its mechanism of action. Such simulations are increasingly integral to modern drug discovery pipelines, enabling more efficient identification of promising candidates.
The pharmaceutical industry continues to invest heavily in research aimed at identifying new therapeutic agents with improved efficacy and safety profiles. Compounds like 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide represent a valuable resource for medicinal chemists working on next-generation drugs. By leveraging their unique structural features, researchers can develop molecules that address unmet medical needs across a wide range of diseases.
In conclusion, 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide (CAS No. 1385295-99-7) is a multifaceted compound with significant potential in pharmaceutical research. Its complex structure, combined with its synthetic accessibility and biological relevance, makes it an attractive candidate for further exploration. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play a crucial role in advancing therapeutic innovation.
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